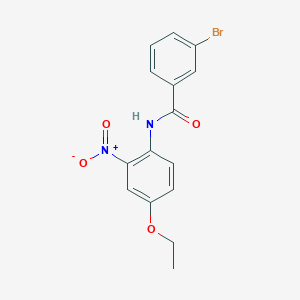

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

説明

3-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a benzamide derivative featuring a bromine atom at the 3-position of the benzoyl group and a nitro group at the 2-position of the aniline moiety, with an ethoxy substituent at the 4-position. This compound’s structural complexity, characterized by electron-withdrawing (nitro, bromo) and electron-donating (ethoxy) groups, makes it a candidate for diverse applications, including medicinal chemistry and crystallography.

特性

IUPAC Name |

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O4/c1-2-22-12-6-7-13(14(9-12)18(20)21)17-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRXKWFUAYHCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.

化学反応の分析

Types of Reactions

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction Reactions: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products

Substitution: Products vary depending on the nucleophile used.

Reduction: The major product is 3-bromo-N-(4-ethoxy-2-aminophenyl)benzamide.

Oxidation: The major product is 3-bromo-N-(4-carboxy-2-nitrophenyl)benzamide.

科学的研究の応用

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is used in various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies to understand its interaction with biological molecules.

Industry: Utilized in material science for developing new materials with specific properties.

作用機序

The mechanism by which 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

- Substituents : 4-bromo (benzoyl), 4-methoxy, 2-nitro (aniline).

- Structural Comparison : Unlike 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide, 4MNB has a methoxy group instead of ethoxy at the 4-position. This substitution reduces steric bulk but maintains similar electronic effects.

- Crystallography : 4MNB crystallizes with two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds (N–H···O). The ethoxy group in the target compound may introduce conformational flexibility .

3-Bromo-N-(4-formylphenyl)benzamide (10f)

- Substituents : 3-bromo (benzoyl), 4-formyl (aniline).

- Key Differences : The absence of a nitro group and the presence of a formyl group alter electronic properties. This compound exhibits strong hydrogen bonding (N–H···O) due to the formyl moiety, as evidenced by IR and NMR data .

2-Nitro-N-(4-nitrophenyl)benzamide

- Substituents : 2-nitro (benzoyl), 4-nitro (aniline).

- Crystallography: The dihedral angle between aromatic rings is 82.32°, with intramolecular C–H···O hydrogen bonds creating a non-planar conformation. This contrasts with the ethoxy-containing target compound, where steric effects may reduce planarity .

Table 1: Substituent and Molecular Property Comparison

VEGFR-2 Inhibitors

- ZINC33268577 and ZINC1162830: These analogs share a benzamide scaffold but differ in substituents. ZINC33268577 has a shape similarity (Tanimoto = 0.803) to tivozanib, a known VEGFR-2 inhibitor, but lower color similarity (0.256), indicating divergent chemical groups. Both exhibit 1 H-bond donor and 5 acceptors, comparable to the target compound .

PCAF HAT Inhibition

- 2-Hexanoylamino-1-(3-carboxyphenyl)benzamide (9): Exhibits 71% inhibition at 100 μM, highlighting the importance of acyl side chains.

生物活性

3-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is . The presence of bromine, ethoxy, and nitro groups contributes to its unique chemical reactivity and biological properties.

The biological activity of 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide can be attributed to its interaction with various biological targets. It is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or interfere with metabolic processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide. Studies indicate that modifications to the bromine or nitro substituents significantly affect the compound's potency.

| Substituent Change | Effect on Activity |

|---|---|

| Bromine to Iodine | Increased lipophilicity but reduced potency |

| Nitro group position change | Loss of activity |

| Ethoxy group removal | Decreased solubility and bioavailability |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of benzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitro group was particularly noted for enhancing potency against multidrug-resistant (MDR) cancer cells .

- Antimicrobial Properties : Research indicated that 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide showed promising activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Inflammatory Response Modulation : Another study highlighted the compound's ability to modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。